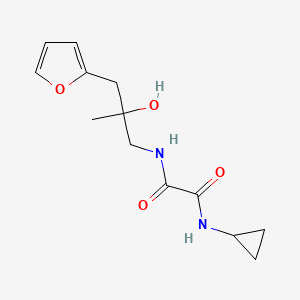
N1-cyclopropyl-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cyclopropyl-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound is an oxalamide derivative that has been shown to have interesting biochemical and physiological effects.
Mechanism Of Action
The mechanism of action of N1-cyclopropyl-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide is not yet fully understood. However, it is believed to act by inhibiting various signaling pathways involved in inflammation and cancer progression. Further studies are needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects
N1-cyclopropyl-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide has been shown to have several interesting biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines in human macrophages. This suggests that it may have potential as a treatment for inflammatory diseases.
In vitro studies have also shown that this compound can induce apoptosis in cancer cells. This suggests that it may have potential as a treatment for various types of cancer.
Advantages And Limitations For Lab Experiments
One advantage of using N1-cyclopropyl-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide in lab experiments is its potential as an anti-inflammatory and anticancer agent. This makes it a promising compound for further study in these areas.
One limitation of using this compound in lab experiments is its relatively low yield. This makes it difficult to obtain large quantities of the compound for use in experiments.
Future Directions
There are several future directions for the study of N1-cyclopropyl-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide. One area of interest is its potential as a treatment for inflammatory diseases. Further studies are needed to fully elucidate its mechanism of action and determine its efficacy in vivo.
Another area of interest is its potential as a treatment for cancer. Further studies are needed to determine its efficacy in vivo and its potential for use in combination with other anticancer agents.
Overall, N1-cyclopropyl-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide is a promising compound for scientific research. Its potential as an anti-inflammatory and anticancer agent makes it a compound of interest for further study.
Synthesis Methods
The synthesis of N1-cyclopropyl-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide involves several steps. The starting material is furan-2-carboxylic acid, which is converted to furan-2-carboxylic acid hydrazide. The hydrazide is then reacted with cyclopropylcarbonyl chloride to form N1-cyclopropyl-N2-furan-2-ylmethylenehydrazine. This intermediate is then reacted with 2-hydroxy-2-methylpropanal to form N1-cyclopropyl-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide. The overall yield of the synthesis is around 30%.
Scientific Research Applications
N1-cyclopropyl-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide has been studied for its potential use in scientific research. One area of interest is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound can inhibit the production of inflammatory cytokines in human macrophages. This suggests that it may have potential as a treatment for inflammatory diseases.
Another area of interest is its potential as an anticancer agent. In vitro studies have shown that this compound can induce apoptosis in cancer cells. This suggests that it may have potential as a treatment for various types of cancer.
properties
IUPAC Name |
N'-cyclopropyl-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(18,7-10-3-2-6-19-10)8-14-11(16)12(17)15-9-4-5-9/h2-3,6,9,18H,4-5,7-8H2,1H3,(H,14,16)(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSKKPWKZQBSJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C(=O)NC2CC2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-cyclopropyl-N2-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

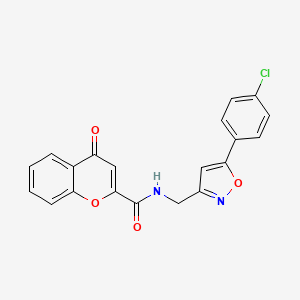
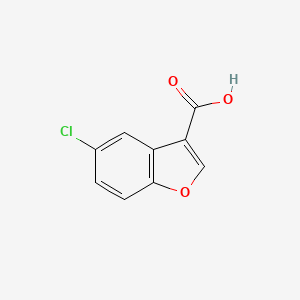
![ethyl 4-[4-(diethylamino)phenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2386585.png)
![N-(4-butylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2386587.png)
![methyl 3-{2-[2-(4-methoxyanilino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2386590.png)
amine hydrochloride](/img/structure/B2386591.png)
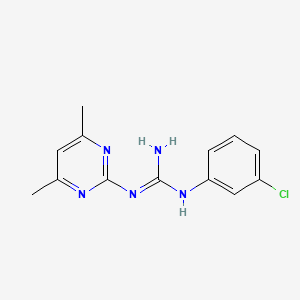
![3-((3-chlorobenzyl)thio)-7-(2-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2386595.png)
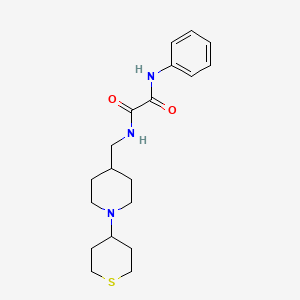
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2386598.png)

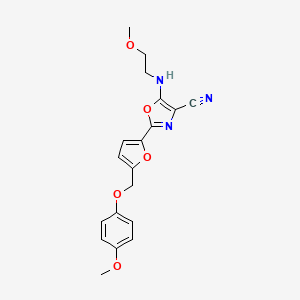

![phenyl-N-[4-(2-phenylethynyl)phenyl]methanesulfonamide](/img/structure/B2386605.png)